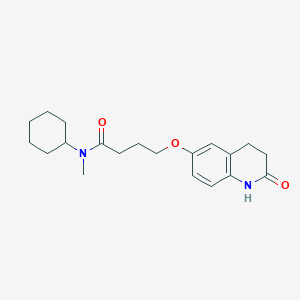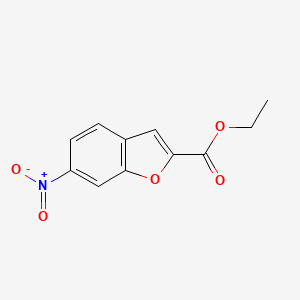
Lys-Cys-Thr-Cys-Cys-Ala
Descripción general
Descripción
“Lys-Cys-Thr-Cys-Cys-Ala” is a peptide sequence consisting of six amino acids: Lysine (Lys), Cysteine (Cys), Threonine (Thr), Cysteine (Cys), Cysteine (Cys), and Alanine (Ala) . This peptide sequence has been found in the alpha subunit of human chorionic gonadotropin .
Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide like “this compound” can be predicted using tools like PepDraw . These properties include the peptide’s length, mass, isoelectric point (pI), net charge, and hydrophobicity .
Aplicaciones Científicas De Investigación
1. Electrochemical Studies
The hexapeptide Lys-Cys-Thr-Cys-Cys-Ala (FT) is extensively studied in electrochemical research, particularly in the context of metallothionein research. It is a peptidic fragment {56-61} in the α-domain of mouse liver metallothionein I (MT). Researchers have conducted studies comparing the complexation of FT with the simultaneous presence of Cd(II) and Zn(II) with that of a Zn-containing mammalian MT (Zn–MT II) in the presence of Cd(II). These studies utilize techniques like square wave voltammetry, differential pulse polarography, and multivariate curve resolution with alternating least squares optimization (MCR-ALS) to understand the metal exchange processes and the electrochemical reduction processes of the chemical species in the mixed metal system of Cd–Zn–FT (Díaz-Cruz et al., 2002).
2. Complexation Properties with Metals
Studies on FT's complexation properties with metals like cadmium and zinc offer insights into its potential applications in understanding metal-binding properties of natural MTs, where Cd and Zn are simultaneously present. Research involving differential pulse polarography and circular dichroism spectroscopy with multivariate curve resolution analysis has been instrumental in determining the structures of multiple cadmium binding sites and the complexation behavior of FT with Zn(II) or Cd(II), respectively. These studies suggest the formation of various metal-peptide complexes and allow for the proposition of electrochemical reduction schemes for complexed metal ions (Mendieta et al., 1999).
3. Protein Modification and Sensing Applications
In biologic therapeutics, selective modification of proteins is crucial. A Lys modification strategy engaging a Cys residue for covalent tethering of reagents to the target facilitates an intramolecular O-to-N acyl-transfer process, producing Lys-acylated products. This method, exemplified in the modification of GLP-1, involves desulfurization of the Cys mutation to native Ala, thus regenerating the native sequence in a traceless fashion. This approach highlights the potential of FT in protein modification (Hymel & Liu, 2020).
4. Analytical and Sensing Techniques
FT has been employed in the development of analytical techniques, such as anodic stripping voltammetry for studying Cd complexation with FT. This method allows for the determination of complexing capacity and stability constants of metal-peptide complexes. Such studies are crucial for understanding the binding properties of peptides with metals and can be applied in various analytical scenarios, including environmental and biological monitoring (Erk & Raspor, 2001).
Mecanismo De Acción
The mechanism of action of a peptide depends on its structure and the biological context in which it operates. For example, some peptides act as hormones, others as neurotransmitters, and others still have antimicrobial properties. The peptide “Lys-Cys-Thr-Cys-Cys-Ala” has been found to exert a strong inhibitory effect upon pyridoxal kinase by sequestering free Zn ions .
Propiedades
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N7O8S3/c1-10(22(36)37)25-18(32)13(7-38)27-19(33)14(8-39)28-21(35)16(11(2)30)29-20(34)15(9-40)26-17(31)12(24)5-3-4-6-23/h10-16,30,38-40H,3-9,23-24H2,1-2H3,(H,25,32)(H,26,31)(H,27,33)(H,28,35)(H,29,34)(H,36,37)/t10-,11+,12-,13-,14-,15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMDZVLJMXJONY-DWTGPMEZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N7O8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




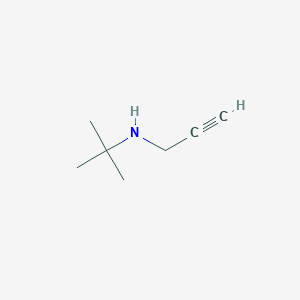
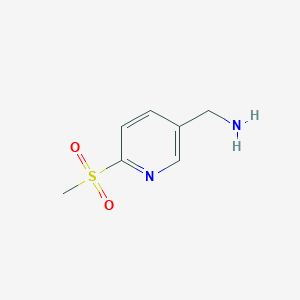
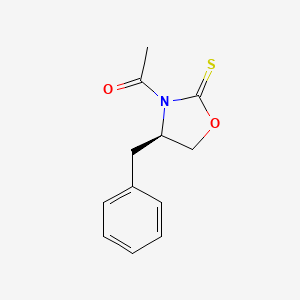
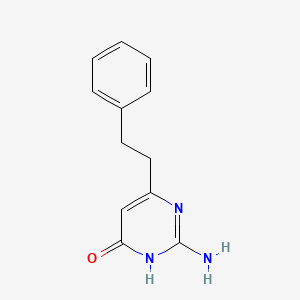

![1-(6-methylpyridin-2-yl)-N-[(6-methylpyridin-2-yl)methylideneamino]methanimine](/img/structure/B3279611.png)

